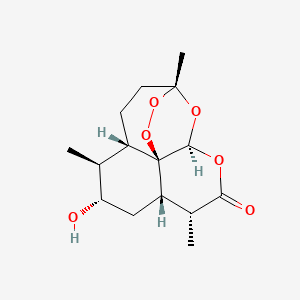

9beta-Hydroxyartemisinin

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H22O6 |

|---|---|

Molecular Weight |

298.33 g/mol |

IUPAC Name |

(1R,4S,5S,6S,8S,9R,12S,13R)-6-hydroxy-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-one |

InChI |

InChI=1S/C15H22O6/c1-7-9-4-5-14(3)19-13-15(9,21-20-14)10(6-11(7)16)8(2)12(17)18-13/h7-11,13,16H,4-6H2,1-3H3/t7-,8+,9-,10-,11-,13+,14+,15+/m0/s1 |

InChI Key |

JUOYGOHTZCDYRE-SCLGFBRYSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]2CC[C@@]3(O[C@@H]4[C@@]2([C@@H](C[C@@H]1O)[C@H](C(=O)O4)C)OO3)C |

Canonical SMILES |

CC1C2CCC3(OC4C2(C(CC1O)C(C(=O)O4)C)OO3)C |

Synonyms |

7-hydroxyartemisinin |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Engineering Approaches for Artemisinins

Native Artemisinin (B1665778) Biosynthesis in Artemisia annua L.

Artemisinin is a sesquiterpene lactone containing a distinctive endoperoxide bridge, which is crucial for its biological activity. cdnsciencepub.com It is naturally synthesized and stored in the glandular secretory trichomes (GSTs) found on the leaves and flowers of the Artemisia annua plant. frontiersin.orgmaxapress.com The intricate biosynthetic pathway of artemisinin has been a subject of extensive research to understand its production and to devise strategies for enhancing its yield. nih.gov

The journey to artemisinin begins with the synthesis of the basic five-carbon isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). mdpi.comnih.gov These universal building blocks for terpenoids are produced in plants through two distinct pathways: the cytosolic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (B84403) (MEP) pathway. nih.govnih.gov

The MVA pathway, located in the cytoplasm, starts with acetyl-CoA. nih.govnih.gov A key rate-limiting enzyme in this pathway is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR). mdpi.comresearchgate.net The MEP pathway, occurring in the plastids, uses glyceraldehyde-3-phosphate (GA-3P) and pyruvate (B1213749) as its starting materials. nih.govnih.gov Here, 1-deoxy-D-xylulose-5-phosphate synthase (DXS) and 1-deoxy-D-xylulose-5-phosphate reductoisomerase (DXR) are considered rate-limiting enzymes. mdpi.comresearchgate.net

Initially, it was believed that the MVA pathway produced precursors for sesquiterpenes (like artemisinin) and triterpenes, while the MEP pathway supplied precursors for monoterpenes and diterpenes. nih.gov However, evidence now points to a "crosstalk" between these two pathways. nih.gov Studies using specific inhibitors have shown that both pathways contribute precursors for artemisinin biosynthesis, with the MVA pathway being the primary carbon donor. mdpi.com It is suggested that DMAPP from the MVA pathway can be transported to the plastids and combined with an IPP unit from the MEP pathway to form geranyl diphosphate (GPP), which is then exported back to the cytosol for further conversion. nih.gov Ultimately, two molecules of IPP and one molecule of DMAPP are condensed by farnesyl diphosphate synthase (FPPS) to create the 15-carbon farnesyl diphosphate (FPP), the direct precursor for artemisinin synthesis. nih.govnih.gov

The formation of artemisinin from FPP involves several critical enzymatic steps, many of which are targets for metabolic engineering to increase production.

Amorpha-4,11-diene Synthase (ADS): This enzyme catalyzes the first committed and rate-limiting step in the artemisinin-specific pathway: the cyclization of the linear FPP molecule into amorpha-4,11-diene. frontiersin.orgnih.govwikipedia.org The gene encoding ADS is specifically expressed in the glandular secretory trichomes of A. annua. mdpi.com Overexpression of the ADS gene has been shown to significantly increase the content of artemisinin and its precursors. mdpi.com

Cytochrome P450 Enzymes: Following the formation of amorpha-4,11-diene, a series of oxidation reactions occur, primarily catalyzed by a multifunctional cytochrome P450 enzyme, CYP71AV1. cdnsciencepub.comnih.gov This enzyme performs a three-step oxidation of amorpha-4,11-diene to produce artemisinic acid, via the intermediates artemisinic alcohol and artemisinic aldehyde. cdnsciencepub.comfrontiersin.org While CYP71AV1 can catalyze all three steps, other enzymes are also involved. An alcohol dehydrogenase (ADH1) can convert artemisinic alcohol to artemisinic aldehyde, and an aldehyde dehydrogenase (ALDH1) can transform artemisinic aldehyde to artemisinic acid. frontiersin.orgresearchgate.net

Pathway to Artemisinin: There has been some debate regarding the final steps of the biosynthesis. While artemisinic acid was once considered the direct precursor, more recent evidence supports a pathway involving dihydroartemisinic acid. cdnsciencepub.com The enzyme artemisinic aldehyde Δ11(13) reductase (DBR2) reduces the double bond in artemisinic aldehyde to form dihydroartemisinic aldehyde. cdnsciencepub.commdpi.com This is then oxidized to dihydroartemisinic acid, which is believed to be the late-stage precursor that undergoes photo-oxidative reactions to form artemisinin. nih.govmdpi.com

The regulation of these genes is complex. Transcription factors, such as AaMYC3, have been identified that can simultaneously regulate both the development of glandular trichomes and the expression of key biosynthetic genes like CYP71AV1, ALDH1, ADS, and DBR2, thereby boosting artemisinin production. nih.gov

| Enzyme | Gene | Function in Artemisinin Biosynthesis | Reference(s) |

| Farnesyl Diphosphate Synthase | FPPS | Catalyzes the formation of farnesyl diphosphate (FPP) from IPP and DMAPP. | mdpi.comnih.gov |

| Amorpha-4,11-diene Synthase | ADS | Catalyzes the cyclization of FPP to amorpha-4,11-diene, the first committed step. | frontiersin.orgnih.govwikipedia.org |

| Cytochrome P450 Monooxygenase | CYP71AV1 | Catalyzes the three-step oxidation of amorpha-4,11-diene to artemisinic acid. | cdnsciencepub.comnih.govfrontiersin.org |

| Artemisinic Aldehyde Δ11(13) Reductase | DBR2 | Reduces artemisinic aldehyde to dihydroartemisinic aldehyde. | cdnsciencepub.commdpi.com |

| Aldehyde Dehydrogenase 1 | ALDH1 | Oxidizes artemisinic aldehyde to artemisinic acid and dihydroartemisinic aldehyde to dihydroartemisinic acid. | cdnsciencepub.comresearchgate.netnih.gov |

Mevalonate (MVA) and Methylerythritol Phosphate (MEP) Pathways

Biotransformation of Artemisinin and its Precursors to Hydroxylated Derivatives

While A. annua remains the primary commercial source of artemisinin, its low concentration in the plant has driven research into alternative production methods, including chemical synthesis and microbial biotransformation. mdpi.com Biotransformation, which uses whole microbial cells or their enzymes to modify a substrate, is an attractive approach for creating novel derivatives of artemisinin with potentially improved properties. biomedpharmajournal.orgscispace.com Fungal-mediated biotransformations have been particularly successful in producing hydroxylated derivatives of artemisinin, a reaction that can be difficult to achieve with chemical specificity. frontiersin.orgfrontiersin.org

A variety of fungal species have been screened for their ability to transform artemisinin. frontiersin.orgmdpi.com These microorganisms can perform various reactions, including hydroxylations, deoxygenations, and ring rearrangements. biomedpharmajournal.orgnih.gov The hydroxylation of the artemisinin skeleton is of particular interest as it can increase water solubility and provide a reactive site for further chemical modification. nih.gov Several fungi, including species from the genera Aspergillus, Mucor, and Cunninghamella, are capable of introducing hydroxyl groups at various positions on the artemisinin molecule. frontiersin.orgnih.gov

The fungus Mucor polymorphosporus has been identified as a biocatalyst capable of hydroxylating artemisinin at multiple positions. nih.govacs.org When artemisinin is incubated with cultures of M. polymorphosporus, it is converted into several metabolites. acs.org Among these products is 9β-hydroxyartemisinin, a novel compound first identified through this microbial transformation process. nih.govacs.org

In a preparative scale biotransformation experiment using 300 mg of artemisinin, M. polymorphosporus yielded 67 mg of 9β-hydroxyartemisinin. acs.org Other metabolites produced in the same fermentation included 3β-hydroxyartemisinin (48 mg), deoxyartemisinin (B22630) (10 mg), and 3β-hydroxydeoxyartemisinin (51 mg). acs.org This demonstrates the fungus's ability to perform hydroxylation at both the C-9 and C-3 positions. nih.gov It has been inferred that M. polymorphosporus possesses enzymes capable of transforming both artemisinin and its deoxygenated derivative, deoxyartemisinin. acs.org

Aspergillus niger, a common filamentous fungus, is another effective biocatalyst for modifying artemisinin. biomedpharmajournal.orgscispace.com Biotransformation of artemisinin by A. niger yields a range of products, including hydroxylated and deoxygenated derivatives. nih.govnih.gov While some studies report the production of 9β-hydroxyartemisinin by A. niger with a yield of 19%, others have focused on different transformations. biomedpharmajournal.orgscispace.com

For instance, one study found that A. niger transformed artemisinin into 1α-hydroxydeoxyartemisinin, deoxyartemisinin, and 3α-hydroxydeoxyartemisinin. scispace.com Another detailed investigation using A. niger CICC 2487 reported the conversion of artemisinin into a novel rearranged derivative and other known compounds like deoxyartemisinin and 3-hydroxy-deoxyartemisinin, but not 9β-hydroxyartemisinin. nih.gov However, a key study demonstrated that the biotransformation of artemisinin by A. niger AS 3.1858 resulted in the production of deoxyartemisinin, 3β-hydroxydeoxyartemisinin, and 1α-hydroxydeoxyartemisinin. acs.orgacs.org The variability in reported products suggests that the metabolic output can be highly dependent on the specific strain of A. niger used and the fermentation conditions. biomedpharmajournal.orgcore.ac.uk

| Fungus | Substrate | Key Biotransformation Products | Yield of 9β-hydroxyartemisinin | Reference(s) |

| Mucor polymorphosporus | Artemisinin | 9β-hydroxyartemisinin, 3β-hydroxyartemisinin, Deoxyartemisinin, 3β-hydroxydeoxyartemisinin | 22.3% (67 mg from 300 mg) | nih.govnih.govacs.orgacs.org |

| Aspergillus niger | Artemisinin | Deoxyartemisinin, 3β-hydroxydeoxyartemisinin, 1α-hydroxydeoxyartemisinin, 9β-hydroxyartemisinin | 19% (reported in one study) | biomedpharmajournal.orgscispace.comnih.govacs.orgacs.org |

Fungal Biocatalysis for 9beta-Hydroxylation and Other Hydroxylations

Utilization of Cunninghamella elegans

The filamentous fungus Cunninghamella elegans is a notable biocatalyst in the production of hydroxylated artemisinin derivatives, including 9beta-hydroxyartemisinin. biomedpharmajournal.orgnih.govresearchgate.net This organism is frequently used as a microbial model for mammalian drug metabolism due to its possession of cytochrome P450 enzyme systems analogous to those in the human liver. wikipedia.orgnih.govmdpi.comnih.gov When artemisinin is introduced into C. elegans cultures, it undergoes biotransformation, yielding several hydroxylated products.

Research has demonstrated that C. elegans can transform artemisinin into various metabolites. nih.govresearchgate.netnih.gov While some studies report the production of other hydroxylated forms as major products, this compound is also among the identified metabolites, albeit sometimes in lower yields. biomedpharmajournal.org For instance, one study identified 9β-hydroxyartemisinin as a metabolite with a 6.5% yield, alongside other compounds. biomedpharmajournal.org Another investigation employing C. elegans CICC 40250 identified 32 metabolites in vitro, including monohydroxylated artemisinins. nih.govmdpi.com The biotransformation process is influenced by various factors, including the specific fungal strain, culture conditions, and incubation time, all of which can affect the yield and profile of the resulting metabolites.

Table 1: Selected Artemisinin Metabolites from Cunninghamella elegans Biotransformation

| Metabolite | Reported Yield (%) | Reference |

| 7beta-hydroxyartemisinin | 78.6 | nih.gov |

| This compound | 6.5 | biomedpharmajournal.org |

| 7beta-hydroxy-9alpha-artemisinin | 6.0 | nih.gov |

| 4alpha-hydroxy-1-deoxoartemisinin | 5.4 | nih.gov |

| 6beta-hydroxyartemisinin | 6.5 | nih.gov |

Other Microbial Systems for Hydroxylated Artemisinin Derivatives

Beyond Cunninghamella elegans, a variety of other microorganisms have been explored for their capacity to hydroxylate artemisinin, contributing to a diverse toolkit for generating derivatives like this compound. biomedpharmajournal.orgscispace.comfrontiersin.org

Fungi from the Aspergillus genus, particularly Aspergillus niger, have been shown to transform artemisinin into several hydroxylated products. biomedpharmajournal.orgscispace.comnih.gov One study reported that A. niger produced this compound with a 19% yield, among other metabolites. biomedpharmajournal.orgscispace.com Another fungus, Eurotium amstelodami, has also been found to produce this compound with a 32% yield. biomedpharmajournal.org The fungus Rhizopus stolonifer has also been utilized, though it primarily yields other hydroxylated derivatives. science.govscience.govcimap.res.in

Bacterial systems, such as those from the Streptomyces genus, have also demonstrated the ability to modify the artemisinin structure. Streptomyces griseus, for example, was found to produce both 9alpha-hydroxyartemisinin (16.5% yield) and this compound (16.1% yield). scispace.com This highlights the potential of diverse microbial systems to generate specific hydroxylated artemisinin compounds. sci-hub.se

Table 2: Production of this compound by Various Microbial Systems

| Microbial System | Product(s) | Reported Yield (%) | Reference |

| Aspergillus niger | This compound | 19 | biomedpharmajournal.orgscispace.com |

| Eurotium amstelodami | This compound | 32 | biomedpharmajournal.org |

| Streptomyces griseus | This compound, 9alpha-hydroxyartemisinin | 16.1, 16.5 | scispace.com |

Enzymatic Mechanisms in Microbial Transformations

The microbial hydroxylation of artemisinin, leading to compounds like this compound, is predominantly carried out by cytochrome P450 (CYP) monooxygenases. researchgate.netresearchgate.netfrontiersin.org These enzymes are hemeproteins that catalyze the insertion of an oxygen atom from molecular oxygen into a substrate. researchgate.net In microorganisms, these CYPs are responsible for the regio- and stereoselective hydroxylation of a wide range of compounds, including artemisinin. researchgate.netfrontiersin.org

The catalytic process requires a reducing agent, typically NADPH, and involves a complex cycle where the enzyme binds the substrate and molecular oxygen. The specific three-dimensional structure of the enzyme's active site determines where the hydroxylation will occur on the artemisinin molecule. This inherent specificity is why different microorganisms can produce different hydroxylated derivatives. For instance, the enzymes in certain strains of Aspergillus and Streptomyces are capable of specifically targeting the 9-beta position of artemisinin. biomedpharmajournal.orgscispace.com Understanding these enzymatic mechanisms is fundamental for the targeted engineering of these pathways to enhance the production of specific derivatives. caltech.eduacs.org

Microbial Models of Mammalian Metabolism of Xenobiotics in Artemisinin Research

Microbial systems, especially fungi like Cunninghamella elegans, serve as valuable in vitro models for predicting the mammalian metabolism of xenobiotics (foreign compounds), including drugs like artemisinin. nih.govmdpi.comnih.gov This is due to the functional similarities between microbial and mammalian cytochrome P450 enzyme systems. wikipedia.orgmdpi.comnih.gov These models offer a more rapid, cost-effective, and ethically less complex alternative to animal studies for identifying potential drug metabolites. nih.gov

Metabolic Engineering Strategies for Enhanced Production and Diversification

Metabolic engineering offers powerful tools to enhance the production of artemisinin and its derivatives, including this compound, by modifying the genetic makeup of both the natural producer, Artemisia annua, and various microbial hosts. nih.govoup.com

Genetic Manipulation in Artemisia annua for Modified Artemisinin Biosynthesis

Genetic engineering of Artemisia annua aims to increase the in-planta yield of artemisinin or to produce novel derivatives. nih.govnih.gov This can be achieved by overexpressing key genes in the artemisinin biosynthetic pathway, such as farnesyl diphosphate synthase (FPS), amorpha-4,11-diene synthase (ADS), and cytochrome P450 monooxygenase (CYP71AV1). nih.govoup.comnih.gov For example, overexpressing FPS has been shown to increase artemisinin content. nih.gov

Heterologous Biosynthesis of Artemisinin Precursors and Derivatives in Microorganisms (e.g., Escherichia coli, Saccharomyces cerevisiae)

The production of artemisinin precursors and derivatives in engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae is a promising alternative to agricultural production. benthamscience.commdpi.comnih.govjrespharm.comresearchgate.net These systems allow for large-scale, controlled fermentation to produce compounds like artemisinic acid, a key precursor to artemisinin. mdpi.com

The entire biosynthetic pathway from A. annua can be transferred to these microbial hosts. This involves expressing genes such as ADS and CYP71AV1. benthamscience.com Significant optimization of the host's metabolism is often required to channel metabolic flux towards the desired product. mdpi.com Furthermore, these engineered microbial platforms can be diversified to produce specific derivatives. By co-expressing a microbial P450 enzyme known to produce this compound along with the artemisinin biosynthetic pathway genes, it is feasible to develop a microbial strain that can synthesize this compound de novo. frontiersin.org

Synthetic Biology Applications in Artemisinin Pathway Engineering

The advent of synthetic biology has revolutionized the production of complex molecules like artemisinin and its derivatives, offering a promising alternative to traditional extraction from Artemisia annua or complex chemical synthesis. nih.gov This field combines principles of engineering and biology to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. nih.govfrontiersin.org In the context of artemisinins, synthetic biology has been instrumental in engineering microorganisms such as Escherichia coli and Saccharomyces cerevisiae to produce artemisinin precursors, primarily artemisinic acid. nih.govfrontiersin.org These engineered microbes serve as cellular factories, providing a more stable and scalable supply chain. nih.govfrontiersin.org

While much of the focus in synthetic biology has been on the production of artemisinin itself, the methodologies are readily adaptable for the production of its hydroxylated derivatives, including 9β-Hydroxyartemisinin. The core strategy involves the heterologous expression of the necessary biosynthetic genes in a microbial host. jrespharm.comnih.gov This typically includes genes from the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways to ensure a sufficient supply of the precursor farnesyl diphosphate (FPP), followed by the introduction of artemisinin-specific pathway genes. nih.gov

The production of 9β-Hydroxyartemisinin through synthetic biology would necessitate the identification and integration of a specific hydroxylase enzyme capable of regio- and stereoselectively hydroxylating the artemisinin core at the C-9β position. Cytochrome P450 monooxygenases (P450s) are a versatile class of enzymes known for their ability to catalyze such specific oxidation reactions and are prime candidates for this role. acs.orgnih.govrsc.org

Microbial transformation studies have shown that certain fungi can convert artemisinin into 9β-Hydroxyartemisinin. nih.gov These organisms naturally possess enzymes that can perform this specific hydroxylation. For instance, Mucor polymorphosporus and Aspergillus niger have been identified as capable of producing 9β-Hydroxyartemisinin from artemisinin. nih.gov A crucial step in applying synthetic biology for dedicated 9β-Hydroxyartemisinin production would be the isolation and characterization of the cytochrome P450 enzyme responsible for this reaction from these fungi. Once identified, the gene encoding this 9β-hydroxylase could be cloned and expressed in an optimized microbial host, such as S. cerevisiae, which has already been extensively engineered for high-level production of artemisinin precursors. frontiersin.orgnih.govnih.govrsc.org

Engineering efforts in S. cerevisiae have successfully increased the production of various valuable compounds by enhancing precursor supply, optimizing enzyme expression, and modifying cellular compartments. nih.gov These established strategies could be leveraged to create a robust platform for 9β-Hydroxyartemisinin synthesis.

Detailed research findings on the microbial transformation of artemisinin have provided valuable data on the production of its hydroxylated derivatives. The following table summarizes the findings related to the production of 9β-Hydroxyartemisinin by various microorganisms.

| Microorganism | Product | Yield (%) | Reference |

|---|---|---|---|

| Aspergillus niger | 9β-Hydroxyartemisinin | 19 | frontiersin.orgjrespharm.com |

| Mucor polymorphosporus | 9β-Hydroxyartemisinin | Not specified | nih.gov |

| Streptomyces griseus | 9β-Hydroxyartemisinin | 16.1 | jrespharm.com |

Synthetic and Semi Synthetic Methodologies for 9beta Hydroxyartemisinin and Analogues

Chemical Synthesis of Hydroxylated Artemisinin (B1665778) Derivatives

The chemical synthesis of hydroxylated artemisinin derivatives is a cornerstone of efforts to develop new analogues. While the artemisinin skeleton possesses several positions amenable to modification, introducing hydroxyl groups at chemically unactivated sites requires specific and often multi-step strategies. The most frequently targeted positions for structural modification are C-9 and C-10, as alterations at these sites can significantly influence the compound's biological activity and physicochemical properties. frontiersin.org

The introduction of hydroxyl groups onto the artemisinin scaffold is a key strategy for creating derivatives with altered solubility and potential for further functionalization. The most straightforward method involves the reduction of the native lactone carbonyl group at C-10.

Reduction of the C-10 Carbonyl: The reduction of the C-10 carbonyl group of artemisinin using reducing agents like sodium borohydride (B1222165) (NaBH₄) is a common and efficient method to produce dihydroartemisinin (B1670584) (DHA). frontiersin.orgjapsonline.com DHA is a crucial intermediate, as its C-10 hydroxyl group serves as a handle for synthesizing a vast array of other derivatives, such as artemether (B1667619) and artesunate (B1665782). frontiersin.orggoogle.com This conversion of a carbonyl to a hydroxyl group is a foundational step in the semi-synthesis of many clinically relevant artemisinin-based drugs. japsonline.com

Functionalization via Intermediates: For positions that lack a convenient functional group, such as C-9, hydroxylation is more complex. A common strategy involves creating a reactive intermediate that can then be converted to the desired hydroxylated product. This can involve the synthesis of an intermediate like artemisitene, which can then be used to create C-9-modified analogues. scispace.com Another approach is to introduce a functionalizable group that can be chemically transformed into a hydroxyl group in a subsequent step.

The C-9 position of the artemisinin lactone ring has been a significant focus for structural diversification. researchgate.net Modifications at this site can influence the molecule's potency, with C-9β substituted analogues often showing improved activity compared to their C-9α counterparts. scispace.com

A key chemical strategy for C-9 modification involves the generation of an enolate from the artemisinin lactone, which can then react with various electrophiles. This approach allows for the introduction of carbon-based substituents at the C-9 position. For instance, several artemisinin derivatives bearing alkyl, allyl, azide, or hydroxyalkyl groups at position C-9 have been synthesized via enolate formation and subsequent reaction with appropriate electrophiles. researchgate.net The synthesis of a 9-hydroxyalkyl derivative, for example, directly introduces a hydroxyl group as part of the new substituent at the C-9 position. researchgate.net

Strategies for Introducing Hydroxyl Groups

Chemo-Enzymatic Approaches for Structural Diversification

Chemo-enzymatic synthesis combines the precision of biological catalysts with the versatility of chemical reactions to achieve structural modifications that are difficult to perform using traditional chemistry alone. nih.gov This approach is particularly valuable for the regio- and stereoselective hydroxylation of unactivated C-H bonds on the artemisinin skeleton. google.comnih.gov

Microbial transformation is a powerful tool for generating hydroxylated artemisinin derivatives. Various fungal strains have been shown to convert artemisinin and its derivatives into new metabolites. For example, the fungi Mucor polymorphosporus and Aspergillus niger can transform artemisinin into several products, including the novel compound 9beta-hydroxyartemisinin. researchgate.net Similarly, liquid cultures of Cunninghamella elegans have been used for the efficient bioconversion of artemisinin into 7β-hydroxyartemisinin. researchgate.networldagroforestry.org This biological hydroxylation provides valuable precursors for the semi-synthesis of novel analogues. researchgate.netresearchgate.net A combined approach, involving initial chemical reduction of artemisinin followed by microbial transformation of the resulting 10-deoxyartemisinin, has also been used to generate a diverse library of metabolites with good antimalarial activity. frontiersin.org

In addition to whole-cell biotransformations, isolated and engineered enzymes offer precise control over hydroxylation. Engineered variants of cytochrome P450 enzymes have been developed for the specific hydroxylation of aliphatic C-H bonds at positions like C-7 and C-6a in the artemisinin backbone. google.com This enzymatic step can be coupled with subsequent chemical transformations of the newly introduced hydroxyl group, providing a streamlined chemo-enzymatic route to novel derivatives. google.com

Design and Synthesis of Novel Artemisinin-Derived Hybrids and Dimers

Molecular hybridization, the covalent linking of two or more pharmacophores, and dimerization are prominent strategies to develop novel artemisinin-based agents. mdpi.com These approaches aim to create synergistic effects, overcome resistance, and improve the pharmacological profile of the parent drug. mdpi.com

The synthesis of artemisinin hybrids and dimers typically involves coupling an artemisinin derivative, often dihydroartemisinin (DHA) or artesunate, with another bioactive molecule. acs.orgnih.gov

Hybrids: Artemisinin-based hybrids have been created by linking the artemisinin core to a wide range of molecules, including phytochemicals, quinolines, and indoloquinolines. mdpi.comacs.orgmdpi.com A common synthetic method is the reaction between the succinate (B1194679) ester of DHA (artesunate) and a hydroxyl- or amine-containing molecule. This coupling is often facilitated by agents like N,N′-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (B28879) (DMAP). acs.org For example, hybrids of artesunate with phytochemicals like eugenol (B1671780) and tyrosol have been synthesized using this method. nih.gov Similarly, artemisinin-indoloquinoline hybrids have been prepared from artesunate to develop agents with enhanced antiproliferative activity. mdpi.com

Dimers: Artemisinin dimers consist of two artemisinin units connected by a linker. frontiersin.org These linkers can be varied and include alkyl, ether, ester, or carbamate (B1207046) groups. frontiersin.org The synthesis of C-10 ether-linked dimers, for example, can be achieved by reacting DHA with a diol linker. acs.org Dimerization has been shown to produce compounds with potent biological activities. The design and synthesis of both symmetric and non-symmetric dimers with a broad variety of linking moieties is an active area of research. researchgate.net

Compound Reference Table

| Compound Name | Structure |

| This compound | A hydroxylated derivative of artemisinin. |

| Artemisinin | The parent sesquiterpene lactone endoperoxide. |

| Dihydroartemisinin (DHA) | The reduced form of artemisinin, a key semi-synthetic intermediate. frontiersin.org |

| Artesunate | An ester derivative of dihydroartemisinin. frontiersin.org |

| Artemether | An ether derivative of dihydroartemisinin. google.com |

| Artemisitene | An artemisinin analogue used as a synthetic intermediate. scispace.com |

| 7beta-Hydroxyartemisinin | A hydroxylated derivative of artemisinin produced by microbial transformation. researchgate.net |

Structure Activity Relationship Sar Investigations of Hydroxylated Artemisinins

Elucidating the Role of the 9beta-Hydroxyl Group in Biological Activity

The introduction of a hydroxyl group at the C-9β position of the artemisinin (B1665778) scaffold has been a significant area of investigation in the quest for more potent and water-soluble analogs. Research indicates that this modification can favorably influence the biological activity of the parent compound.

Studies have shown that 9β-hydroxyartemisinin demonstrates improved antimalarial activity and water solubility compared to artemisinin. researchgate.net This enhancement is attributed to the strategic placement of the hydroxyl group, which can potentially increase the compound's interaction with biological targets or improve its pharmacokinetic profile. The increased polarity imparted by the hydroxyl group can lead to better solubility in aqueous environments, a desirable property for drug candidates.

In the context of anticancer research, quantitative structure-activity relationship (QSAR) studies on a series of artemisinin derivatives have been performed to understand their bioactivities against various cancer cell lines. nih.gov While not exclusively focused on 9β-hydroxyartemisinin, these studies provide a broader understanding of how modifications at different positions, including C-9, affect the molecule's anticancer potential.

Impact of Peroxide Bridge Integrity on Activity

The 1,2,4-trioxane (B1259687) ring, containing the endoperoxide bridge, is widely recognized as the essential pharmacophore of artemisinin and its derivatives, including 9β-hydroxyartemisinin. mdpi.comontosight.aianu.edu.au The biological activity of these compounds is critically dependent on the integrity of this peroxide linkage. science.govpharmgkb.org

The prevailing mechanism of action posits that the peroxide bridge is activated by intraparasitic iron, specifically ferrous heme or free Fe(II), which leads to the generation of cytotoxic carbon-centered free radicals. mdpi.comanu.edu.au These highly reactive species are believed to alkylate and damage essential parasite proteins and other biomolecules, ultimately leading to parasite death. mdpi.com

The importance of the peroxide bridge is underscored by the observation that deoxyartemisinin (B22630), a derivative lacking this functional group, is biologically inactive. science.govpharmgkb.org This finding provides strong evidence that the peroxide moiety is indispensable for the antimalarial and antileishmanial activities of the artemisinin class of compounds. nih.govscience.gov Therefore, any structural modification of the artemisinin scaffold, such as the introduction of a 9β-hydroxyl group, must preserve the integrity of the peroxide bridge to retain biological activity. The enhanced potency observed in some hydroxylated derivatives is thus a result of the synergistic effect of the hydroxyl group's favorable properties and the retained functionality of the essential peroxide bridge.

| Compound | Position of -OH Group | Relative Activity |

|---|---|---|

| 9β-Hydroxyartemisinin | 9β | Higher |

| 9α-Hydroxyartemisinin | 9α | Lower |

Computational Chemistry and Molecular Modeling in SAR Studies (e.g., CoMFA)

Computational chemistry and molecular modeling techniques, such as Comparative Molecular Field Analysis (CoMFA), have become indispensable tools in the structure-activity relationship (SAR) studies of artemisinin derivatives. nih.govnih.gov These methods provide valuable insights into the three-dimensional quantitative structure-activity relationships (3D-QSAR), helping to rationalize the observed biological activities and guide the design of new, more potent analogs.

CoMFA studies have been successfully applied to various series of artemisinin derivatives to correlate their structural features with their antimalarial and antileishmanial activities. nih.gov These studies typically involve aligning the molecules and calculating their steric and electrostatic fields. The resulting models can highlight regions where bulky groups or specific electrostatic properties are favorable or detrimental to activity. For instance, CoMFA has supported the experimental observation that substitution at the C-9β position is beneficial for activity. nih.govscience.gov

In addition to CoMFA, other computational approaches like Hologram QSAR (HQSAR) have been employed to develop predictive models for the in vitro potency of artemisinin analogs. researchgate.net These models can aid in the virtual screening of compound libraries and prioritize the synthesis of candidates with a higher probability of exhibiting significant biological activity. Quantum chemical calculations have also been used to investigate the stereoelectronic properties of artemisinin derivatives, providing insights into factors that may influence their neurotoxicity and the stability of the crucial peroxide bond. acs.org

The integration of these computational methods into the drug discovery process accelerates the identification of promising lead compounds and provides a deeper understanding of the molecular determinants of pharmacological activity.

| Computational Method | Application in Artemisinin SAR | Key Findings |

|---|---|---|

| CoMFA (Comparative Molecular Field Analysis) | 3D-QSAR of antimalarial and antileishmanial activity. nih.gov | Supports the importance of C-9β substitution for enhanced activity. nih.govscience.gov |

| HQSAR (Hologram QSAR) | Development of predictive in vitro potency models. researchgate.net | Aids in virtual screening and prioritization of new analogs. researchgate.net |

| Quantum Chemical Calculations | Investigation of stereoelectronic properties and bond stability. acs.org | Provides insights into potential neurotoxicity and peroxide bond cleavage. acs.org |

Mechanistic Studies of Biological Actions of Hydroxylated Artemisinins

Activation Mechanisms of the Endoperoxide Pharmacophore

The cornerstone of the biological activity of artemisinins, including 9beta-Hydroxyartemisinin, is the 1,2,4-trioxane (B1259687) ring, which contains an endoperoxide bridge. This pharmacophore is essential for the compound's therapeutic effects, and its activation is the initial and critical step in its mechanism of action. nih.govchemrxiv.orgchemrxiv.org The prevailing theory is that the cleavage of this endoperoxide bridge is necessary to generate the cytotoxic species responsible for eliminating pathogens. chemrxiv.orgchemrxiv.orgumich.edu

Role of Intracellular Iron (Fe2+) and Heme Activation

The activation of the endoperoxide bridge is widely accepted to be mediated by intracellular ferrous iron (Fe2+) or heme. nih.govumich.edumdpi.com In the context of malaria, the parasite digests large amounts of hemoglobin within its food vacuole, leading to a high concentration of free heme and Fe2+. mdpi.com This iron-rich environment is thought to be the primary site for artemisinin (B1665778) activation. nih.gov The interaction between the endoperoxide bridge and Fe2+ or the ferrous iron within heme catalyzes the cleavage of the O-O bond. chemrxiv.orgumich.edu This reductive activation process is considered a key factor in the selective toxicity of artemisinins towards the malaria parasite. mdpi.com While heme is a potent activator, some studies suggest that excessively high levels of free heme might negatively impact the antimalarial action of artemisinin. nih.gov The precise mechanism of how heme modulates artemisinin activity is still under investigation. nih.gov It is important to note that both free iron and heme-bound iron can catalyze the decomposition of peroxides into free radicals. umich.edu

Generation of Reactive Oxygen Species (ROS) and Carbon Radicals

The cleavage of the endoperoxide bridge results in the formation of highly reactive intermediates. chemrxiv.orgchemrxiv.org This process generates both reactive oxygen species (ROS) and carbon-centered radicals. chemrxiv.orgumich.edu ROS are molecules and ions such as hydrogen peroxide, the superoxide (B77818) anion, and the highly reactive hydroxyl radical. biology-pages.info The generation of these species is a pivotal event in the cytotoxic cascade initiated by hydroxylated artemisinins. nih.gov Following the initial oxygen-centered radical formation, subsequent rearrangements can lead to the generation of more stable and long-lived carbon-centered radicals. chemrxiv.org These carbon radicals are believed to be the primary alkylating agents responsible for damaging a wide array of biological macromolecules within the pathogen. nih.govumich.edu The production of these radical species has been supported by techniques like electron paramagnetic resonance spectroscopy. chemrxiv.orgumich.edu

Molecular Targets and Pathways in Pathogens and Cells

Once activated, the resulting reactive species from this compound and other artemisinin derivatives interact with a multitude of molecular targets within the pathogen or cell, leading to widespread damage and eventual death. nih.gov

Interaction with Plasmodial Proteins (e.g., TCTP, PfATP6)

Several specific protein targets have been identified for artemisinin and its derivatives in Plasmodium falciparum. One of the key targets is the Translationally Controlled Tumor Protein (TCTP). mdpi.com Artemisinins are thought to interfere with the function of TCTP, contributing to the parasite's demise. mdpi.comnih.gov Another significant target is the Plasmodium falciparum sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA), known as PfATP6. mdpi.comnih.gov Inhibition of PfATP6 by artemisinins disrupts calcium homeostasis within the parasite, leading to apoptosis. mdpi.com However, some studies have reported that artemisinin does not directly inhibit the isolated PfATP6 enzyme, suggesting the interaction may be more complex or indirect. nih.gov The interaction with these and other plasmodial proteins is a critical aspect of the antimalarial activity of hydroxylated artemisinins. wellcomeopenresearch.orgfrontiersin.org

Induction of Oxidative Stress and Lipid Peroxidation

The generation of ROS by activated artemisinins leads to a state of severe oxidative stress within the cell. nih.govnih.gov This oxidative imbalance overwhelms the cell's antioxidant defense mechanisms. nih.gov A major consequence of this oxidative stress is the peroxidation of lipids. nih.govfrontiersin.orgmdpi.com The reactive radicals attack polyunsaturated fatty acids in cellular membranes, initiating a chain reaction of lipid peroxidation. nih.govmdpi.com This process damages membrane integrity, leading to loss of function and increased permeability. mdpi.com Lipid peroxidation is a significant contributor to the cellular damage inflicted by hydroxylated artemisinins. nih.gov

| Activating Species | Generated Radical | Primary Molecular Target | Resulting Cellular Effect |

|---|---|---|---|

| Intracellular Fe2+ | Oxygen-centered radical | Plasmodial Proteins (TCTP, PfATP6) | Disruption of protein function, altered calcium homeostasis |

| Heme | Carbon-centered radical | Lipids in cellular membranes | Lipid peroxidation, membrane damage |

| Intracellular Fe2+/Heme | Reactive Oxygen Species (ROS) | Mitochondria | Mitochondrial dysfunction, apoptosis |

Mitochondrial Dysfunction and Cellular Damage

Mitochondria are particularly vulnerable to the effects of oxidative stress induced by hydroxylated artemisinins. nih.govmdpi.com As a major site of ROS production and a critical hub for cellular metabolism, mitochondrial damage has profound consequences for the cell. mdpi.com The oxidative assault can lead to mitochondrial membrane depolarization, impaired electron transport chain function, and a decrease in ATP production. mdpi.comnih.gov This mitochondrial dysfunction can trigger the intrinsic apoptotic pathway, a form of programmed cell death, ultimately leading to the elimination of the pathogen or cancerous cell. mdpi.com The accumulation of damaged mitochondria and the ensuing cellular damage are key terminal events in the mechanism of action of hydroxylated artemisinins. mdpi.com

Advanced Analytical Methodologies in Hydroxylated Artemisinin Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to isolating and measuring the concentration of specific hydroxylated artemisinin (B1665778) compounds from various sources, including plant extracts and biotransformation mixtures.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of artemisinin and its derivatives. nih.gov The choice of detector is critical and depends on the specific analytical goal.

UV Detection: Ultraviolet (UV) detection is a viable option for quantifying artemisinin and its derivatives, offering good accuracy and low limits of quantification. mmv.org However, its application is often recommended for determining the purity of bulk substances rather than for quantifying these compounds in complex extracts, due to potential interference from co-eluting impurities. mmv.org A significant challenge with artemisinin and its hydroxylated forms is their lack of a strong chromophore, which can limit the sensitivity of UV detection.

Evaporative Light Scattering Detection (ELSD): ELSD is a mass-based detection method that is particularly useful for analyzing compounds that lack a UV chromophore, such as underivatized fatty acids and certain artemisinin derivatives. bohrium.comnih.gov The detector's response is dependent on the size and number of analyte particles. bohrium.com Low-temperature ELSD (LT-ELSD) is especially advantageous as it minimizes the volatilization of thermally sensitive and semi-volatile compounds. sedere.com This technique has been shown to be more sensitive than Refractive Index (RI) detection by orders of magnitude and is compatible with gradient elution, which is often necessary for separating complex mixtures. bohrium.comsedere.com

Refractive Index (RI) Detection: The RI detector is another mass detector commonly used in HPLC. bohrium.com While it is a universal detector, it generally exhibits lower sensitivity compared to ELSD and is not compatible with gradient elution, which limits its application for complex sample analysis. bohrium.comsedere.com The HPLC-RI method, however, has been validated and shows a limit of quantification comparable to the HPLC-ELSD method in some applications. mmv.org

A comparison of these detection methods highlights their respective strengths and weaknesses in the analysis of artemisinin-related compounds.

Table 1: Comparison of HPLC Detection Modes for Artemisinin Analysis

| Detector | Advantages | Disadvantages | Best Suited For |

|---|---|---|---|

| UV | Good accuracy, low limit of quantification. mmv.org | Limited by the lack of strong chromophores in artemisinin compounds. sedere.com Susceptible to interference in complex mixtures. mmv.org | Purity determination of bulk artemisinin. mmv.org |

| ELSD | Universal detection for non-volatile compounds, good for compounds lacking chromophores. bohrium.com Higher sensitivity than RI. bohrium.com Compatible with gradient elution. sedere.com | Response can be affected by various parameters. bohrium.com | Analysis of complex extracts and semi-volatile or thermo-sensitive compounds. nih.govsedere.com |

| RI | Universal mass detector. bohrium.com | Lower sensitivity than ELSD. bohrium.com Not compatible with gradient elution. sedere.com | Isocratic analysis of relatively simple mixtures. mmv.org |

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. nih.gov It has been employed in the study of artemisinin and its derivatives, often for metabolic profiling and identification of biotransformation products. nih.gov For instance, GC-MS has been used to identify deoxyartemisinin (B22630) and 3-hydroxy-deoxyartemisinin in biotransformation studies of artemisinin. nih.gov The technique provides excellent separation efficiency and, with MS detection, offers high specificity for compound identification based on mass spectra and retention times. mdpi.com However, a significant drawback of GC for non-volatile compounds is the frequent need for derivatization to increase volatility and thermal stability. ijpras.com

High-Performance Liquid Chromatography (HPLC) with Various Detection Modes (UV, ELSD, RI)

Mass Spectrometry (MS) for Structure Elucidation and Profiling

Mass spectrometry is an indispensable tool in metabolomics and the structural analysis of novel compounds. nih.gov It provides crucial information about the molecular weight and structure of analytes.

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS-MS) is a leading technique for identifying and quantifying metabolites in complex biological samples. nih.govnih.gov LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of MS. thermofisher.com This is particularly important for analyzing artemisinin metabolites, which can be present in low concentrations and in a variety of forms. frontiersin.org

LC-MS-MS further enhances metabolite identification by providing fragmentation patterns of parent ions, which can be used to deduce the structure of the molecule. nih.gov This technique is instrumental in the structural elucidation of novel artemisinin derivatives formed through biotransformation. nih.gov For instance, LC-MS/MS can help confirm the identity of metabolites by comparing their fragmentation spectra with those of known standards or with spectra from databases. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). bioanalysis-zone.com This level of accuracy allows for the determination of the elemental composition of an unknown compound, which is a critical step in its identification. bioanalysis-zone.comresearchgate.net HRMS is particularly valuable in distinguishing between compounds that have the same nominal mass but different elemental formulas (isobars). bioanalysis-zone.com In the context of 9beta-Hydroxyartemisinin research, HRMS can be used to confirm the identity of the hydroxylated metabolite by providing its precise molecular formula. nih.gov This technique has been successfully used to characterize various artemisinin derivatives. frontiersin.org

Table 2: Applications of Mass Spectrometry in Hydroxylated Artemisinin Research

| Technique | Application | Key Information Provided |

|---|---|---|

| LC-MS | Metabolite identification and quantification. nih.govnih.gov | Molecular weight of metabolites, separation of complex mixtures. thermofisher.com |

| LC-MS-MS | Structural elucidation of metabolites. nih.gov | Fragmentation patterns for structural confirmation. nih.gov |

| HRMS | Accurate mass determination and elemental composition. bioanalysis-zone.com | Precise molecular formula to confirm identity. researchgate.net |

LC-MS and LC-MS-MS for Metabolite Identification and Quantification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the detailed molecular structure of organic compounds. emerypharma.com It is essential for the unambiguous structural characterization of novel artemisinin derivatives like this compound. nih.gov

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information about the chemical environment of the nuclei in a molecule. emerypharma.com The chemical shifts, signal multiplicities, and integration of peaks in a ¹H NMR spectrum help to identify the types of protons and their neighboring atoms. emerypharma.com Similarly, ¹³C NMR provides information on the carbon skeleton of the molecule.

2D NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), reveal connectivity between atoms within a molecule. emerypharma.commtoz-biolabs.com

COSY spectra show correlations between coupled protons, helping to establish proton-proton networks. emerypharma.com

HSQC spectra correlate protons directly to the carbons they are attached to. mtoz-biolabs.com

In the structural elucidation of a novel artemisinin derivative, 1D and 2D NMR data were used to assign all proton and carbon signals and confirm the proposed structure by comparing the data with known related compounds. nih.gov

Table 3: NMR Techniques for Structural Characterization

| NMR Experiment | Purpose | Information Obtained |

|---|---|---|

| ¹H NMR (1D) | Identify proton environments. emerypharma.com | Chemical shift, multiplicity, integration of protons. emerypharma.com |

| ¹³C NMR (1D) | Identify carbon environments. mtoz-biolabs.com | Chemical shifts of carbon atoms, revealing the carbon skeleton. |

| COSY (2D) | Establish proton-proton correlations. emerypharma.com | Shows which protons are coupled to each other. emerypharma.com |

| HSQC (2D) | Correlate protons to directly attached carbons. mtoz-biolabs.com | Identifies C-H single bond connectivities. |

| HMBC (2D) | Establish long-range proton-carbon correlations. mtoz-biolabs.com | Shows connectivities between protons and carbons over 2-3 bonds. |

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. purechemistry.orgnumberanalytics.com This technique is considered the "gold standard" because it provides precise information on the spatial arrangement of atoms within a crystal lattice by analyzing the diffraction pattern of scattered X-rays. numberanalytics.comresearchgate.net For chiral molecules like hydroxylated artemisinin derivatives, determining the absolute configuration is crucial as different enantiomers or diastereomers can exhibit varied biological activities. purechemistry.org

The process involves growing a single crystal of the compound, which is then irradiated with an X-ray beam. The resulting diffraction pattern is used to generate an electron density map, from which the atomic positions, bond lengths, and bond angles can be calculated. purechemistry.org In the context of artemisinin research, X-ray crystallography has been instrumental in confirming the structures of artemisinin itself and its numerous derivatives. researchgate.netacs.orgunicamp.br

While a specific crystallographic study for 9β-Hydroxyartemisinin is not prominently detailed in the reviewed literature, the application of this methodology to analogous compounds underscores its importance in the field. For instance, the structure and absolute stereochemistry of a novel hydroxylated metabolite of dihydroartemisinin (B1670584), 7β-hydroxydihydroartemisinin, were definitively validated using X-ray single-crystal diffraction. frontiersin.org This analysis confirmed the precise orientation of the hydroxyl group, which is critical for understanding its interaction with biological targets. Similarly, X-ray analysis has been used to elucidate the structures of other complex artemisinin derivatives, such as organometallic hybrids, confirming their intricate molecular architecture. chemrxiv.org The technique allows for the verification of the stereochemical integrity of the core artemisinin scaffold and the exact configuration of newly introduced functional groups, such as the hydroxyl group in 9β-Hydroxyartemisinin.

The determination of absolute configuration through X-ray diffraction relies on the phenomenon of anomalous scattering, which becomes particularly effective when heavier atoms are present in the molecule. imperial.ac.uk However, advances in technology and computational methods have made it increasingly feasible for light-atom structures as well. nih.gov The data obtained from X-ray crystallography serves as an ultimate reference point for validating structures proposed by other spectroscopic methods like NMR and MS.

Application in Biotransformation Product Analysis and Purity Assessment

Biotransformation, utilizing whole-cell microorganisms or isolated enzymes, is a key strategy for producing hydroxylated artemisinin derivatives like 9β-Hydroxyartemisinin. scispace.com This approach mimics mammalian metabolism and allows for the creation of novel or known metabolites on a preparative scale. frontiersin.orgscispace.com The analysis and purification of the resulting product mixture are critical steps that rely on a suite of advanced analytical methodologies.

Microbial transformation of artemisinin by various fungal strains has been shown to yield 9β-Hydroxyartemisinin, among other hydroxylated products. For example, incubation with Aspergillus niger and Streptomyces griseus has been reported to produce 9β-Hydroxyartemisinin with yields of 19% and 16.1%, respectively. scispace.com The identification of these metabolites from the complex fermentation broth requires powerful analytical techniques. High-Performance Liquid Chromatography (HPLC) is the primary tool for separating the various components of the biotransformation extract. frontiersin.orgtandfonline.com The purity of the isolated metabolite is often assessed by the total peak area in the resulting chromatogram. tandfonline.com

Following separation, structural elucidation is typically achieved through a combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov High-resolution mass spectrometry (HR-MS) provides accurate mass data, which helps in assigning the molecular formula of the metabolite, confirming the addition of a hydroxyl group to the artemisinin parent structure. nih.govresearchgate.net Further fragmentation analysis (MS/MS) can help pinpoint the location of the hydroxylation. researchgate.net One-dimensional (1D) and two-dimensional (2D) NMR experiments are then used to definitively establish the structure and stereochemistry of the hydroxyl group, confirming the identity as 9β-Hydroxyartemisinin. nih.gov

The table below summarizes the production of 9β-Hydroxyartemisinin and other hydroxylated derivatives from artemisinin using different microorganisms, highlighting the analytical outcomes.

| Microorganism | Substrate | Major/Minor Products | Reported Yield |

|---|---|---|---|

| Aspergillus niger | Artemisinin | 9β-hydroxyartemisinin | 19% |

| Streptomyces griseus | Artemisinin | 9β-hydroxyartemisinin | 16.1% |

| Mucor polymorphosporus | Artemisinin | 9β-hydroxyartemisinin | Not specified |

| Cunninghamella elegans | Artemisinin | 10β-hydroxyartemisinin | 78.6% |

| Mucor ramannianus | Artemisinin | 7β-hydroxyartemisinin | 88% |

Data sourced from multiple studies on microbial transformation of artemisinin. scispace.comtandfonline.com

Purity assessment is paramount, especially when the hydroxylated derivatives are intended for further studies, such as semi-synthetic modifications or biological activity screening. tandfonline.com Method validation for the analytical techniques employed, particularly HPLC, is conducted to ensure specificity, linearity, and accuracy, confirming that the method can reliably quantify the purity of the 9β-Hydroxyartemisinin isolate. mdpi.com This rigorous analytical framework ensures that the identified compound is of sufficient purity and its structure is unequivocally confirmed before any subsequent application.

Future Research Directions and Translational Perspectives

Elucidation of Remaining Gaps in Biosynthesis and Transformation Pathways

While the core biosynthetic pathway of artemisinin (B1665778) in Artemisia annua has been largely elucidated, from the cyclization of farnesyl diphosphate (B83284) to artemisinic acid and its subsequent conversion, the precise enzymatic and non-enzymatic steps leading to various hydroxylated forms, including 9beta-Hydroxyartemisinin, require further clarification. oup.comworldagroforestry.org The transformation of artemisinin into this compound has been observed in microbial systems, such as with the fungi Mucor polymorphosporus and Aspergillus niger. researchgate.netresearchgate.net These microbial transformations can produce a variety of hydroxylated and other derivatives, highlighting the potential for biocatalytic production. researchgate.netresearchgate.net However, the specific enzymes, such as cytochrome P450 monooxygenases, responsible for the regioselective hydroxylation at the C-9beta position in these microorganisms are not fully characterized. researchgate.net Understanding these enzymatic mechanisms is crucial for optimizing and scaling up the production of this compound.

Key questions that remain to be answered include:

What are the specific enzymes and genes responsible for the C-9beta hydroxylation of artemisinin in various microbial species?

What are the reaction kinetics and substrate specificities of these enzymes?

Can the expression of these enzymes be genetically engineered in host organisms like Saccharomyces cerevisiae or Escherichia coli for more controlled and efficient production?

What is the complete profile of metabolites formed alongside this compound during microbial transformation, and what are the underlying biochemical pathways? researchgate.net

Rational Design of Next-Generation Hydroxylated Artemisinins with Improved Efficacy and Selectivity

The hydroxyl group at the 9beta position of artemisinin offers a strategic point for chemical modification to create next-generation derivatives with potentially enhanced therapeutic properties. Rational drug design, guided by computational modeling and structure-activity relationship (SAR) studies, can be employed to optimize the efficacy and selectivity of these new compounds. mmv.orgscirp.org The introduction of a hydroxyl group can influence the molecule's solubility, metabolic stability, and interaction with biological targets. mdpi.com

Future design strategies could focus on:

Improving Antimalarial Activity: While some hydroxylated derivatives have shown promising antimalarial activity, further modifications at the 9beta-hydroxyl group could lead to compounds with superior potency against drug-resistant Plasmodium falciparum strains. researchgate.netscience.gov Studies have shown that substitution at the C-9beta position can improve activity. science.gov

Enhancing Anticancer Properties: Artemisinin and its derivatives have demonstrated selective cytotoxicity against cancer cells. nih.govmdpi.com The 9beta-hydroxyl group can be used as a handle to conjugate other pharmacophores, potentially leading to hybrid molecules with dual mechanisms of action and improved anticancer efficacy. nih.gov

Modulating Pharmacokinetic Properties: The hydrophilicity introduced by the hydroxyl group can alter the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. nih.gov Further derivatization can fine-tune these properties to achieve a more desirable therapeutic window.

Increasing Selectivity: A key challenge in drug development is to maximize efficacy while minimizing off-target effects. Rational design can help in creating derivatives that show higher selectivity towards parasitic or cancerous cells over healthy host cells.

Development of Novel Biocatalytic and Synthetic Routes for Scalable Production

The current production of artemisinin relies on its extraction from Artemisia annua, which can be inefficient and subject to agricultural variability. worldagroforestry.orgscience.gov The development of scalable and cost-effective production methods for this compound is therefore a critical research area.

Biocatalytic Routes: Microbial transformation offers a promising "green" alternative to traditional chemical synthesis. researchgate.netnih.gov The use of whole-cell biocatalysts or isolated enzymes for the specific hydroxylation of artemisinin can provide high yields and stereoselectivity. researchgate.netresearchgate.net Research in this area should focus on:

Screening and identifying new microbial strains or enzymes with high efficiency for 9beta-hydroxylation. science.govscience.gov

Optimizing fermentation conditions to maximize the yield of this compound. researchgate.net

Developing robust and scalable downstream processing methods for the purification of the final product.

Utilizing genetic engineering to enhance the expression and activity of the desired hydroxylating enzymes in microbial hosts. nih.gov

Synthetic Routes: While biocatalysis is attractive, chemical synthesis provides a high degree of control and flexibility. cognitoedu.org The development of efficient and stereoselective synthetic routes to this compound and its derivatives is essential. assets-servd.hostmdpi.com This could involve:

Devising novel synthetic strategies that allow for the precise introduction of the hydroxyl group at the C-9beta position.

Exploring continuous-flow synthesis methods to improve efficiency and scalability. mdpi.com

Developing synthetic pathways that can be easily adapted to produce a library of 9beta-substituted derivatives for SAR studies.

Further Investigation of Broader Biological Activities and Mechanism of Action

The biological activities of this compound beyond its potential antimalarial effects are largely unexplored. A comprehensive investigation into its broader pharmacological profile is warranted. The mechanism of action of artemisinins is believed to involve the iron-mediated cleavage of the endoperoxide bridge, leading to the generation of reactive oxygen species (ROS) and carbon-centered radicals that damage parasite proteins. mdpi.comnih.govnih.gov It is crucial to determine if this compound follows a similar mechanism and to identify its specific molecular targets.

Future research should include:

Screening for other therapeutic activities: Investigating the potential of this compound as an anticancer, antiviral, or anti-inflammatory agent. mdpi.comresearchgate.net

Elucidating the mechanism of action: Using proteomic, genomic, and metabolomic approaches to identify the specific cellular pathways and molecular targets affected by this compound in various disease models. nih.govnih.gov This includes understanding its interaction with heme and other potential activators. nih.govnih.gov

Investigating activity against other parasites: Exploring the efficacy of this compound against other parasitic diseases, as some artemisinin analogues have shown activity against leishmania. worldagroforestry.orgscience.gov

Interactive Data Table: Research Focus on this compound

| Research Area | Key Objectives | Potential Impact |

|---|---|---|

| Biosynthesis and Transformation | Identify specific enzymes for C-9beta hydroxylation; Characterize metabolic pathways. | Optimized biocatalytic production; Engineering of high-yield microbial strains. |

| Rational Drug Design | Improve antimalarial and anticancer efficacy; Enhance pharmacokinetic properties. | Development of next-generation artemisinin-based drugs with improved therapeutic profiles. |

| Scalable Production | Develop efficient biocatalytic and synthetic routes; Optimize fermentation and synthesis conditions. | Cost-effective and sustainable supply of this compound for research and development. |

| Biological Activities & MoA | Screen for broader therapeutic applications; Elucidate the detailed mechanism of action. | Discovery of new therapeutic uses; Identification of novel drug targets. |

Q & A

Basic: What are the standard protocols for synthesizing and characterizing 9β-Hydroxyartemisinin?

Methodological Answer:

Synthesis typically involves hydroxylation of artemisinin derivatives under controlled conditions (e.g., using catalytic oxidation). Characterization requires:

- Spectroscopic Data : NMR (¹H, ¹³C) to confirm structural integrity, focusing on the C9β hydroxyl group .

- Chromatography : HPLC or TLC to verify purity (>95% by area normalization) .

- Crystallography : X-ray diffraction for unambiguous stereochemical confirmation .

Reproducibility Note : Document reagent sources, reaction conditions (temperature, solvent ratios), and purification steps (e.g., column chromatography gradients) in the supplementary information .

Basic: How should researchers address batch-to-batch variability in 9β-Hydroxyartemisinin synthesis?

Methodological Answer:

- Quality Control : Mandate HPLC and MS analysis for each batch to quantify purity and detect impurities (e.g., residual solvents or diastereomers) .

- Standardization : Use internal reference standards (e.g., USP-grade artemisinin) for calibration .

- Documentation : Report batch-specific data (e.g., solvent traces, yield variations) in supplementary materials to enable cross-study comparisons .

Advanced: How can contradictory bioactivity data for 9β-Hydroxyartemisinin in antimalarial assays be resolved?

Methodological Answer:

- Assay Validation : Ensure standardized protocols (e.g., consistent parasite strains, IC₅₀ calculation methods) across labs. Reference WHO guidelines for antimalarial drug testing .

- Confounding Variables : Control for host cell viability, drug solubility (use DMSO vehicle with <0.1% v/v), and temperature stability .

- Meta-Analysis : Conduct a systematic review to identify methodological discrepancies (e.g., exposure times, endpoint measurements) using frameworks like PRISMA .

Advanced: What strategies improve the solubility and bioavailability of 9β-Hydroxyartemisinin in preclinical models?

Methodological Answer:

- Formulation Optimization : Use co-solvents (e.g., PEG 400) or nanoemulsions to enhance aqueous solubility. Validate stability via accelerated degradation studies (40°C/75% RH for 6 months) .

- Pharmacokinetic Profiling : Employ LC-MS/MS to measure plasma half-life and tissue distribution in rodent models. Compare results against artemisinin derivatives to identify structural bottlenecks .

Advanced: How should researchers design studies to investigate off-target effects of 9β-Hydroxyartemisinin?

Methodological Answer:

- Omics Approaches : Use transcriptomics (RNA-seq) and proteomics (LC-MS) to identify differentially expressed pathways in treated vs. control cells .

- Dose-Response Curves : Include sub-therapeutic doses to distinguish primary targets from secondary effects .

- Validation : Replicate findings in orthogonal assays (e.g., CRISPR knockouts for candidate genes) .

Basic: What are the minimal reporting requirements for pharmacological studies of 9β-Hydroxyartemisinin?

Methodological Answer:

- Data Transparency : Report IC₅₀/EC₅₀ values with 95% confidence intervals, sample size (n ≥ 3 replicates), and statistical tests (e.g., ANOVA with post-hoc corrections) .

- Compound Metadata : Specify purity, storage conditions (−20°C in inert atmosphere), and reconstitution protocols (e.g., sonication time) .

Advanced: How can computational modeling guide the optimization of 9β-Hydroxyartemisinin derivatives?

Methodological Answer:

- Docking Studies : Use AutoDock Vina to predict binding affinity to PfATP6 or human cytochrome P450 enzymes. Validate with mutagenesis data .

- QSAR Analysis : Corporate logP, polar surface area, and molecular weight to design analogs with improved pharmacokinetics .

Basic: What ethical and safety protocols are critical for handling 9β-Hydroxyartemisinin in vitro/in vivo?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.